molecular formula C16H15NO6 B8074473 1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate

1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate

Cat. No. B8074473
M. Wt: 317.29 g/mol
InChI Key: NGYDJVLTEKXQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C16H15NO6 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure Analysis : Yılmaz et al. (2012) synthesized a molecule related to "1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate" and characterized it using IR spectroscopy and X-ray diffraction. This study contributes to understanding the molecular structure and properties of similar compounds (Yılmaz et al., 2012).

  • Crystallography : The crystal structure of a closely related compound was analyzed by Raza et al. (2009), providing insights into the spatial arrangement and bonding interactions, which are critical for understanding the physical and chemical properties of such compounds (Raza et al., 2009).

  • Synthesis of Anticancer Agents : Nadhum and Mohammed (2020) reported the synthesis of compounds from "1-(1,3-Dioxoisoindolin-2-YL)" derivatives, demonstrating their potential as anticancer agents. This highlights the compound's significance in the development of new therapeutic drugs (Nadhum & Mohammed, 2020).

  • Antimicrobial Activity : Bedair et al. (2006) synthesized derivatives of "1-(1,3-Dioxoisoindolin-2-YL)" and evaluated their antimicrobial activities, indicating the potential of these compounds in antimicrobial applications (Bedair et al., 2006).

  • Biological Evaluations : Nikalje et al. (2015) synthesized novel compounds containing "1-(1,3-Dioxoisoindolin-2-YL)" and evaluated their anti-inflammatory activity, showing the compound's relevance in the development of new anti-inflammatory drugs (Nikalje et al., 2015).

  • Synthesis of Atorvastatin Intermediate : Zhou et al. (2011) conducted a study on the asymmetric synthesis of a potential intermediate for atorvastatin, a cholesterol-lowering drug, using "1-(1,3-Dioxoisoindolin-2-YL)". This illustrates the compound's significance in pharmaceutical synthesis (Zhou et al., 2011).

properties

IUPAC Name

1-O'-(1,3-dioxoisoindol-2-yl) 1-O-ethyl cyclobutane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-2-22-14(20)16(8-5-9-16)15(21)23-17-12(18)10-6-3-4-7-11(10)13(17)19/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYDJVLTEKXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate
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1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate
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1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate
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1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate
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1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate
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1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate

Citations

For This Compound
1
Citations
DC Salgueiro - 2023 - search.proquest.com
Tuning Reactivity in C(sp3)—C(sp2) Cross-Electrophile Coupling by Daniel C. Salgueiro A dissertation submitted in partial fulf Page 1 Tuning Reactivity in C(sp3)—C(sp2) Cross-…
Number of citations: 0 search.proquest.com

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